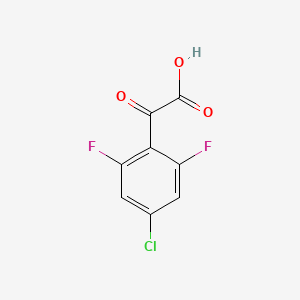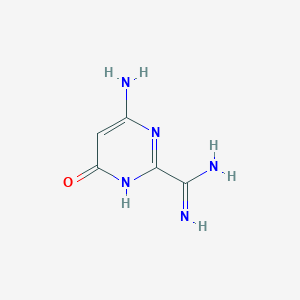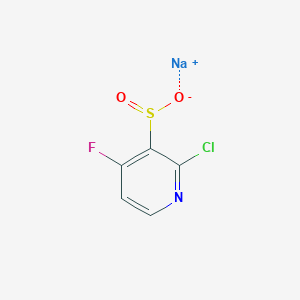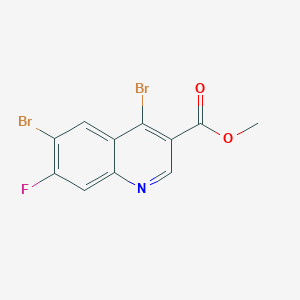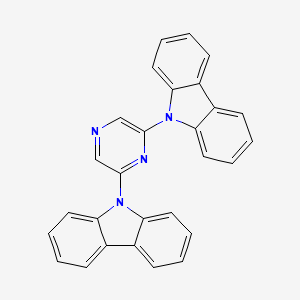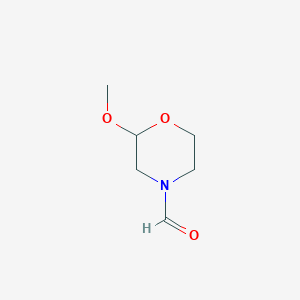
2-Methoxymorpholine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxymorpholine-4-carbaldehyde is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a methoxy group at the 2-position and an aldehyde group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxymorpholine-4-carbaldehyde typically involves the reaction of morpholine with methoxyacetaldehyde under controlled conditions. One common method includes:
Starting Materials: Morpholine and methoxyacetaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base.
Procedure: The reactants are mixed and heated to a specific temperature, usually around 60-80°C, for several hours. The reaction mixture is then cooled, and the product is isolated through filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-Methoxymorpholine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Methoxymorpholine-4-carboxylic acid.
Reduction: 2-Methoxymorpholine-4-methanol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
科学研究应用
2-Methoxymorpholine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Methoxymorpholine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may influence the compound’s solubility and reactivity, affecting its overall biological activity.
相似化合物的比较
Similar Compounds
Morpholine-4-carbaldehyde: Lacks the methoxy group, making it less soluble and potentially less reactive.
2-Methylmorpholine-4-carbaldehyde: Substitutes a methyl group for the methoxy group, altering its chemical properties and reactivity.
2-Ethoxymorpholine-4-carbaldehyde: Features an ethoxy group instead of a methoxy group, which may affect its steric and electronic properties.
Uniqueness
2-Methoxymorpholine-4-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical and physical properties
属性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC 名称 |
2-methoxymorpholine-4-carbaldehyde |
InChI |
InChI=1S/C6H11NO3/c1-9-6-4-7(5-8)2-3-10-6/h5-6H,2-4H2,1H3 |
InChI 键 |
DDAPRFUFJJBPBV-UHFFFAOYSA-N |
规范 SMILES |
COC1CN(CCO1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


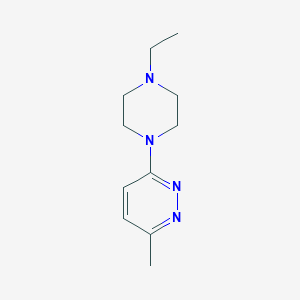
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)

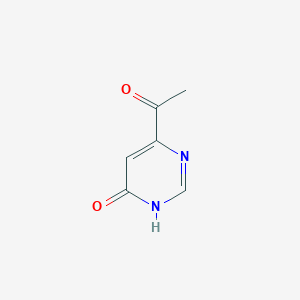


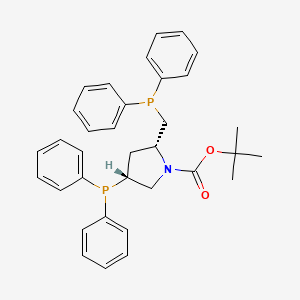
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)
